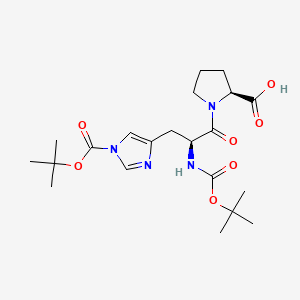
Glycidyl Laurate-d5
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Glycidyl Laurate-d5, also known as Dodecanoic Acid 2-Oxiranylmethyl-d5 Ester or Lauric Acid 2,3-Epoxypropyl-d5 Ester, is a stable isotope-labeled compound. It is commonly used in various scientific research applications due to its unique properties. The molecular formula of this compound is C15H23D5O3, and it has a molecular weight of 261.41 .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Glycidyl Laurate-d5 can be synthesized through the esterification of glycidol with lauric acid in the presence of a surfactant-lipase complex as a catalyst. This reaction is typically carried out in organic media, such as cyclohexane, at a temperature of 35°C . Another method involves the use of toluene as a solvent, with epichlorohydrin and sodium laurate as reactants, and a phase transfer catalyst like tetrabutylammonium bromide (TBAB) at 100°C for 3 hours .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of high-purity reagents and controlled reaction conditions ensures the production of this compound with high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Glycidyl Laurate-d5 undergoes various chemical reactions, including:
Oxidation: The epoxide ring can be opened through oxidation reactions.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The epoxide ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines and thiols can react with the epoxide ring under mild conditions.
Major Products Formed
Oxidation: this compound can form diols or hydroxy acids.
Reduction: The reduction process yields alcohol derivatives.
Substitution: Substitution reactions produce various substituted laurate derivatives.
Aplicaciones Científicas De Investigación
Glycidyl Laurate-d5 is widely used in scientific research due to its stable isotope labeling. Some of its applications include:
Chemistry: Used as a reference standard in analytical chemistry for mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy
Biology: Employed in studies involving lipid metabolism and cell signaling pathways.
Medicine: Investigated for its potential use in drug delivery systems and as a biomarker in metabolic studies.
Industry: Utilized in the production of high-purity chemicals and as a tracer in environmental studies.
Mecanismo De Acción
The mechanism of action of Glycidyl Laurate-d5 involves its interaction with molecular targets and pathways. The epoxide ring in this compound can react with nucleophiles, leading to the formation of covalent bonds with proteins and other biomolecules. This interaction can modulate various biochemical pathways, including lipid metabolism and cell signaling .
Comparación Con Compuestos Similares
Similar Compounds
Glycidyl Laurate: The non-deuterated form of Glycidyl Laurate-d5, used in similar applications but without the stable isotope labeling.
Glyceryl Laurate: A related compound with similar chemical structure but different functional groups, used in antimicrobial and anti-inflammatory applications.
Uniqueness
This compound is unique due to its stable isotope labeling, which allows for precise tracking and quantification in various research applications. This property makes it particularly valuable in studies requiring high sensitivity and specificity.
Propiedades
Número CAS |
1329563-35-0 |
|---|---|
Fórmula molecular |
C15H28O3 |
Peso molecular |
261.417 |
Nombre IUPAC |
[dideuterio-(2,3,3-trideuteriooxiran-2-yl)methyl] dodecanoate |
InChI |
InChI=1S/C15H28O3/c1-2-3-4-5-6-7-8-9-10-11-15(16)18-13-14-12-17-14/h14H,2-13H2,1H3/i12D2,13D2,14D |
Clave InChI |
PTLZMJYQEBOHHM-AHXALPDUSA-N |
SMILES |
CCCCCCCCCCCC(=O)OCC1CO1 |
Sinónimos |
Dodecanoic Acid 2-Oxiranylmethyl-d5 Ester; Lauric Acid 2,3-Epoxypropyl-d5 Ester; 2,3-Epoxy-1-propanol-d5 Laurate; Glycidyl-d5 Dodecanoate; Lauric Acid Glycidyl-d5 Ester; NSC 406541-d5; |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


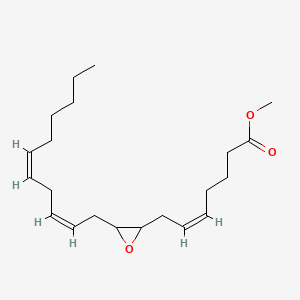
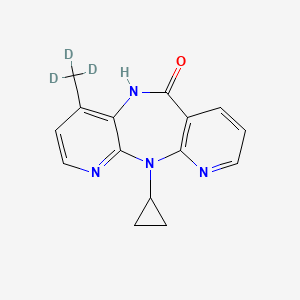
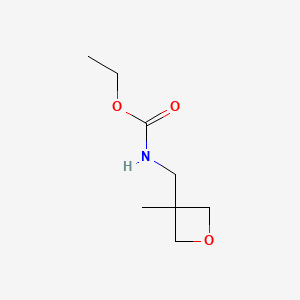
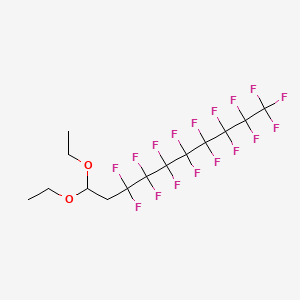
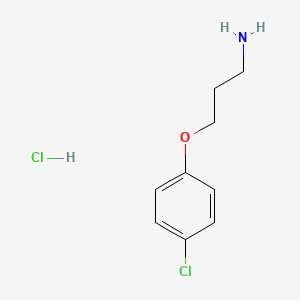
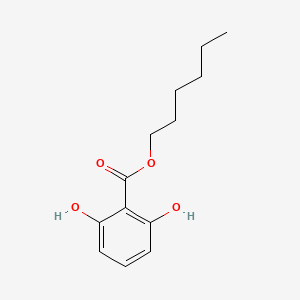
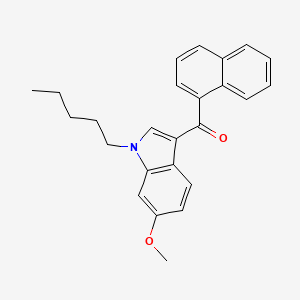
![Etacrynic acid impurity B [EP]](/img/structure/B589219.png)
